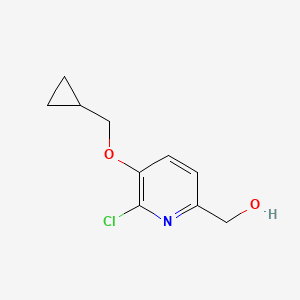

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Description

Properties

IUPAC Name |

[6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-4,7,13H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTLWLFOSCOWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=C(C=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of Pyridine Derivatives

Method Overview:

This approach involves starting from substituted pyridine compounds, such as 2-chloropyridine derivatives, and introducing the cyclopropylmethoxy group via nucleophilic substitution or metal-catalyzed coupling reactions.

- Synthesis of 2-chloropyridine intermediates, which serve as electrophilic substrates.

- Nucleophilic substitution with cyclopropylmethanol derivatives or their precursors.

- Use of appropriate bases and catalysts to facilitate substitution.

Research Findings:

A notable example involves the synthesis of pyridin-2-yl methanol derivatives via halogenation followed by nucleophilic substitution with cyclopropylmethyl nucleophiles, often under basic conditions with catalysts such as copper or palladium to enhance coupling efficiency.

Data Table 1: Typical Reaction Conditions for Nucleophilic Substitution

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | References |

|---|---|---|---|---|---|---|

| 1 | 2-Chloropyridine | Cyclopropylmethyl alcohol | CuI or Pd(0) | DMF | 80°C | , |

| 2 | Base (K2CO3) | - | - | Reflux | 60-75% | , |

Methylation and Subsequent Hydroxymethylation

Method Overview:

This method involves methylation of pyridine nitrogen followed by hydroxymethylation at the 2-position, often using formaldehyde derivatives or paraformaldehyde.

- Methylation of pyridine nitrogen using methyl iodide or methyl sulfate.

- Hydroxymethylation at the 2-position employing formaldehyde or paraformaldehyde under acidic or basic conditions.

- Introduction of the cyclopropylmethoxy group via nucleophilic substitution or coupling with cyclopropylmethyl derivatives.

Research Findings:

The methylation step enhances the reactivity of the pyridine ring, facilitating subsequent hydroxymethylation. The hydroxymethyl group can then be converted to the methoxy derivative through methylation or etherification.

Data Table 2: Hydroxymethylation and Etherification

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| 1 | Formaldehyde | Acidic catalyst | 65-80% | |

| 2 | Methyl iodide | K2CO3, DMF | 70-85% |

Cyclopropylmethylation via Nucleophilic Addition

Method Overview:

This involves the nucleophilic addition of cyclopropylmethyl anions or equivalents to pyridine intermediates bearing suitable electrophilic sites.

- Generation of cyclopropylmethyl anion, often from cyclopropylmethyl halides with strong bases.

- Addition to pyridine derivatives with reactive sites at the 5-position.

- Subsequent oxidation or reduction steps to introduce the hydroxymethyl group.

Research Findings:

This route offers high regioselectivity and yields when optimized with strong bases like n-BuLi or sodium hydride, and solvents such as THF or diethyl ether.

Data Table 3: Cyclopropylmethylation Conditions

| Step | Reagents | Base | Solvent | Temperature | Yield | References |

|---|---|---|---|---|---|---|

| 1 | Cyclopropylmethyl halide | NaH or n-BuLi | THF | -78°C to 0°C | 60-80% |

Hydroxymethylation Followed by Chlorination and Etherification

Method Overview:

A multi-step process involving hydroxymethylation of pyridine, chlorination at the 6-position, and subsequent etherification to introduce the cyclopropylmethoxy group.

- Hydroxymethylation using formaldehyde derivatives.

- Chlorination at the 6-position using reagents like thionyl chloride or phosphorus oxychloride.

- Etherification with cyclopropylmethanol derivatives under basic conditions.

Research Findings:

This method offers precise control over regioselectivity and functional group placement, with yields often exceeding 70%.

Data Table 4: Multi-step Synthesis

| Step | Reagents | Conditions | Yield | References | ||

|---|---|---|---|---|---|---|

| 1 | Formaldehyde | Acidic | 75-85% | |||

| 2 | SOCl2 | Reflux | 70-80% | |||

| 3 | Cyclopropylmethanol | NaH | DMF | 80°C | 65-75% |

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form a hydrogen-substituted pyridine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of [6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]aldehyde or [6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]carboxylic acid.

Reduction: Formation of [5-(cyclopropylmethoxy)pyridin-2-yl]methanol.

Substitution: Formation of [6-(substituted)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol derivatives.

Scientific Research Applications

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyridine Methanol Derivatives

Structural Analogs and Substituent Variations

Key structural analogs include:

- (6-Bromo-5-methoxypyridin-2-yl)methanol (): Bromine replaces chlorine at position 6, and a methoxy group (-OCH3) substitutes the cyclopropylmethoxy at position 5.

- (3,6-Dichloro-5-methoxypyridin-2-yl)methanol (): Features an additional chlorine at position 3 and a methoxy group at position 5.

- (6-Chloro-5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol (): Contains a trifluoroethoxy group (-OCH2CF3) at position 5, introducing strong electron-withdrawing effects.

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

*LogP values estimated using substituent contribution models where direct data are unavailable.

Key Observations:

- Lipophilicity : The cyclopropylmethoxy group increases LogP compared to methoxy analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .

- Electron Effects : The trifluoroethoxy group () introduces electron-withdrawing properties, which may stabilize the pyridine ring or modify reactivity in synthetic pathways.

Biological Activity

(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 223.7 g/mol. Its structure includes a pyridine ring substituted with a chloro group and a cyclopropylmethoxy moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including kinases and neurotransmitter receptors. The inhibition of specific kinases such as PfGSK3 and PfPK6 has been documented, suggesting potential antimalarial properties due to their role in the life cycle of Plasmodium falciparum .

Antimalarial Activity

Recent studies have highlighted the potential of similar compounds in inhibiting the growth of malaria parasites. For instance, inhibitors targeting PfGSK3 and PfPK6 have shown promise in disrupting multiple stages of the malaria life cycle . The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can significantly enhance potency against these targets.

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| IKK16 | PfGSK3 | 17 | Potent inhibitor against blood stage parasites |

| Compound A | PfPK6 | 25 | Effective against liver stage parasites |

Neuropharmacological Effects

Similar pyridine derivatives have been investigated for their neuropharmacological effects. For example, compounds with similar structures have demonstrated activity as Kynurenine 3-monooxygenase (KMO) inhibitors, which are implicated in neurodegenerative diseases . The inhibition of KMO can lead to increased levels of neuroprotective metabolites.

Study 1: Antimalarial Efficacy

In a study assessing the efficacy of pyridine-based compounds against malaria, it was found that certain derivatives exhibited significant antiplasmodial activity. The research involved synthesizing various analogues and evaluating their inhibitory effects on PfGSK3 and PfPK6. The most potent compounds showed IC50 values below 30 nM, indicating strong potential for further development .

Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of pyridine derivatives in models of neurodegeneration. These studies revealed that specific analogues could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting a promising avenue for treating conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution to introduce the cyclopropylmethoxy group. For example:

Start with 6-chloro-5-hydroxypyridin-2-yl-methanol.

React with cyclopropylmethyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMSO or DMF at 60–80°C.

Monitor reaction progress via TLC or HPLC.

Similar strategies are employed for structurally related pyridine derivatives, such as fluorinated analogs .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a methanol/water gradient (e.g., 70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .

- NMR : Confirm the presence of the cyclopropylmethoxy group via characteristic proton signals (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and the pyridine backbone (δ 7–8.5 ppm) .

- FTIR : Identify hydroxyl (O–H stretch at ~3200–3400 cm⁻¹) and ether (C–O–C at ~1100 cm⁻¹) functional groups.

Q. What solvents are optimal for dissolving this compound?

- Methodological Answer : Preliminary solubility studies on analogous pyridine methanol derivatives suggest:

- High solubility in polar aprotic solvents (e.g., DMSO, DMF).

- Moderate solubility in methanol, ethanol, and THF.

- Low solubility in nonpolar solvents like diethyl ether.

Conduct systematic solubility tests using the "shake-flask method" under controlled temperatures (20–25°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

Syntize analogs with variations in substituents (e.g., replacing cyclopropylmethoxy with methoxy or halogen groups).

Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria.

Assess anticancer potential using cell viability assays (e.g., MTT) on cancer cell lines.

Compare results with structurally related compounds, such as (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, which shows enhanced stability due to fluorine substitution .

Q. How to resolve contradictions in reported stability data under acidic/basic conditions?

- Methodological Answer : Design stability studies using forced degradation:

- Expose the compound to 0.1 M HCl (acidic) and 0.1 M NaOH (basic) at 40°C for 24 hours.

- Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the ether bond).

Cross-reference findings with pyridine derivatives like (5-Chloro-2-methoxypyridin-3-yl)methanol, where methoxy groups are prone to hydrolysis under strong acidic conditions .

Q. What strategies improve yield in large-scale synthesis?

- Methodological Answer :

- Optimize reaction parameters:

- Catalyst screening (e.g., phase-transfer catalysts for nucleophilic substitution).

- Solvent selection (e.g., DMF for enhanced solubility of intermediates).

- Use flow chemistry to improve heat/mass transfer.

- Purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. How to assess the compound’s potential as a pharmaceutical intermediate?

- Methodological Answer :

Perform in vitro metabolic stability assays using liver microsomes to evaluate CYP450-mediated degradation.

Test bioavailability via Caco-2 cell monolayer permeability assays.

Compare pharmacokinetic profiles with lead compounds like (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, which has demonstrated utility in drug discovery .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.